molecular formula C5H15NO2 B1681797 Choline hydroxide CAS No. 123-41-1

Choline hydroxide

Cat. No. B1681797
CAS RN: 123-41-1
M. Wt: 121.18 g/mol
InChI Key: KIZQNNOULOCVDM-UHFFFAOYSA-M
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Description

Choline hydroxide is a quaternary ammonium salt, consisting of choline cations ([ (CH3)3NCH2CH2OH]+) and hydroxide anions (OH−). It is a bifunctional compound, meaning it contains both a quaternary ammonium functional group and a hydroxyl functional group . It is also known as choline base and is used in the chemical industry as a solvent, catalyst, and corrosion inhibitor .


Synthesis Analysis

Choline hydroxide has been found to be an efficient and green catalyst for the synthesis of biscoumarins through the Domino Knoevenagel–Michael reaction of a series of aldehydes with 4-hydroxylcoumarin under mild conditions . It has also been used as an effective catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in an aqueous medium .


Molecular Structure Analysis

Choline hydroxide is a quaternary ammonium salt, consisting of choline cations ([ (CH3)3NCH2CH2OH]+) and hydroxide anions (OH−). It is a bifunctional compound, meaning it contains both a quaternary ammonium functional group and a hydroxyl functional group .


Chemical Reactions Analysis

Choline hydroxide has been used as a basic catalyst for aldol condensation reactions to produce new C–C bonds between several ketones and aldehydes . It has also been used in the synthesis of choline hexafluoroacetylacetonate, which can be used as an extractant along with bis-(trifluoromethylsulfonyl)imide ionic liquid for the homogeneous liquid-liquid extraction of neodymium (III) .


Physical And Chemical Properties Analysis

Choline hydroxide is a colorless viscous liquid or white granular powder with an unpleasant odor, like trimethylamine . It is very soluble in water and soluble in ethanol, but insoluble in diethyl ether and chloroform . It has a density of 1.073 g/cm^3 at 25 °C (46% water solution by weight) and a refractive index (nD) of 1.4304 (46% water solution by weight) .

Scientific Research Applications

Environmental and Green Chemistry Applications Choline hydroxide is recognized for its role in promoting environmentally friendly chemical processes. It has been successfully employed as an efficient base and reaction media for the synthesis of organic compounds, like 2,3,4-trisubstituted 1H-pyrroles, demonstrating mild reaction conditions, easy workup, and recyclability, making it a preferable choice for green chemistry applications (Kalmode et al., 2015). Furthermore, its application in bipolar membrane electrodialysis (BMED) for producing high-purity choline hydroxide from choline chloride showcases its potential in eco-friendly chemical manufacturing, offering high conversion rates, low energy consumption, and excellent current efficiency (Lu et al., 2020).

Catalysis and Synthesis Choline hydroxide serves as an efficient and biocompatible catalyst for various organic syntheses. It facilitates the synthesis of biscoumarins under mild conditions, highlighting its capability as a green catalyst that supports easy scalability and reusability (Zhu et al., 2015). Additionally, it is utilized in the efficient synthesis of α-hydroxyphosphonates, presenting an alternative method for producing these compounds with good yields and demonstrating its versatility in organic synthesis (Kalla et al., 2017).

Energy and Fuel Production Research indicates that choline hydroxide can significantly accelerate the Al-water reaction for efficient and steady hydrogen production. Its use not only enhances the reaction rate but also offers advantages like lower corrosiveness compared to traditional activators, making it a promising agent in hydrogen fuel production (Wang et al., 2017).

Textile Industry Applications In the textile industry, choline hydroxide has been explored as part of a mixed alkali system for the fixation of homobifunctional reactive dyes. This application is particularly notable for its potential to reduce pollution load, total dissolved solids, and chemical oxygen demand, thereby contributing to more sustainable textile processing methods (Kore & Shukla, 2017).

Health and Disease Research Although the focus was on excluding drug-related information, it's worth mentioning that choline hydroxide's role extends into biomedical research, where its effects on biological systems, such as its impact on gut flora metabolism and potential implications for cardiovascular disease, have been studied (Romano et al., 2015).

Safety And Hazards

Choline hydroxide irritates skin, eyes, and the respiratory system. It can cause serious injuries to the eyes and cause serious skin and eye burns. Inhalation of this chemical may cause dyspnea and corrosive injuries to the upper respiratory system and lungs, which can lead to pneumonia .

Future Directions

The field of choline biology and its role in human health has seen significant advances in the past 25 years. Researchers are now focusing on the next 25 years of choline research, discussing the current state of choline science in human nutrition throughout the lifespan, and identifying areas of research needed in choline biology that can best inform our understanding of this nutrient’s impact on human health .

properties

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;hydroxide
Source PubChem
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InChI

InChI=1S/C5H14NO.H2O/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H2/q+1;/p-1
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InChI Key

KIZQNNOULOCVDM-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

C[N+](C)(C)CCO.[OH-]
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Molecular Formula

C5H15NO2
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DSSTOX Substance ID

DTXSID9047467
Record name Choline hydroxide
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Molecular Weight

121.18 g/mol
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Physical Description

Liquid, 45% aqueous solution: Brown viscous liquid; [Acros Organics MSDS]
Record name Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide (1:1)
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Record name Choline hydroxide
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Product Name

Choline hydroxide

CAS RN

123-41-1
Record name Choline, hydroxide
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Record name Choline hydroxide
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Record name Choline hydroxide
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Record name CHOLINE HYDROXIDE
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Synthesis routes and methods

Procedure details

From Choline Chloride and Choline Hydroxide. A 10% choline buffer was prepared from equal portions of 10% choline chloride and 10% choline hydroxide. The 10% choline chloride solution was prepared from 10 g of choline chloride diluted to 100 ml with water. The 10% choline hydroxide solution was prepared by diluting a 50% solution, decolorizing with charcoal, and filtering. Choline hydroxide may also be prepared from choline chloride by ion exchange chromatography.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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